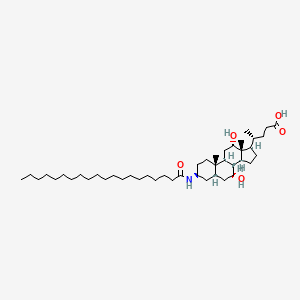

Icomidocholic acid

Description

Properties

IUPAC Name |

(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)/t32-,33+,34+,35-,36+,37+,38-,39+,42+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKXZIQNFMOPBS-OOMQYRRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)N[C@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H79NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179395 | |

| Record name | Aramchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246529-22-6 | |

| Record name | (3β,5β,7α,12α)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]cholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246529-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aramchol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246529226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aramchol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aramchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOMIDOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE1Q24M65Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biological Signaling of Icomidocholic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icomidocholic acid, also known as Aramchol, is a novel synthetic fatty acid-bile acid conjugate composed of cholic acid and arachidic acid.[1] It is a first-in-class, orally active inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, its mechanism of action through the inhibition of SCD1, and its subsequent impact on critical cellular signaling pathways, including AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR). Detailed experimental protocols, quantitative data, and visual representations of the synthetic and signaling pathways are presented to support researchers and professionals in the field of drug development for metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).

Introduction

This compound (Aramchol) has emerged as a promising therapeutic agent for the treatment of liver diseases, particularly NAFLD and NASH. Its unique structure, a conjugate of cholic acid and arachidic acid, allows it to modulate lipid metabolism effectively.[1] The primary mechanism of action of this compound is the inhibition of SCD1, the rate-limiting enzyme in the synthesis of monounsaturated fatty acids.[1] This inhibition leads to a reduction in liver fat content and has demonstrated anti-fibrotic effects.[1] Furthermore, this compound has been shown to dissolve cholesterol crystals, suggesting its potential in treating cholesterol gallstones. This guide will delve into the synthetic chemistry of this compound, its analytical characterization, and the intricate signaling cascades it modulates.

Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of arachidic acid and an amino group introduced onto the cholic acid backbone. While direct amidation of fatty acids is possible, the synthesis of this compound, as described in the patent literature, involves a multi-step process to achieve the desired regioselectivity and purity.

Multi-Step Synthesis Approach

A patented method for the preparation of this compound involves the initial modification of cholic acid to introduce an amino group at the 3β-position, followed by conjugation with arachidyl chloride.

Experimental Protocol:

-

Step 1: Esterification of Cholic Acid. Cholic acid is first converted to its methyl ester, methyl cholate (B1235396), to protect the carboxylic acid functionality. This is typically achieved by reacting cholic acid with methanol (B129727) in the presence of an acid catalyst such as methanesulfonic acid or acetyl chloride. The reaction is generally performed at elevated temperatures (50-70°C).

-

Step 2: Selective Acylation of Hydroxyl Groups. The hydroxyl groups at the 7α and 12α positions of methyl cholate are protected, for instance, by acetylation using acetic anhydride. This leaves the 3α-hydroxyl group available for further modification.

-

Step 3: Mesylation of the 3α-Hydroxyl Group. The 3α-hydroxyl group is then activated by reaction with methanesulfonyl chloride to form a mesylate ester.

-

Step 4: Azide (B81097) Substitution. The mesylate group is displaced by an azide ion (from sodium azide) via an SN2 reaction, resulting in the formation of a 3β-azido derivative.

-

Step 5: Reduction of the Azide. The 3β-azido group is reduced to a 3β-amino group. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

-

Step 6: Amide Coupling with Arachidyl Chloride. The resulting 3β-amino cholic acid derivative is then coupled with arachidyl chloride (the acid chloride of arachidic acid) to form the amide bond. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

Step 7: Hydrolysis of the Ester and Protecting Groups. Finally, the methyl ester and any protecting groups on the hydroxyls are hydrolyzed, typically using a base like sodium hydroxide (B78521) in methanol, to yield this compound.

-

Purification: The final product is purified through a series of steps including washing with water and a mixture of ethyl acetate (B1210297) and water, followed by precipitation and drying under vacuum.

Quantitative Data for Multi-Step Synthesis:

| Step | Reaction | Reagents & Conditions | Typical Yield (%) |

| 1 | Esterification | Cholic acid, Methanol, Acid catalyst, 50-70°C | >95% |

| 2 | Acylation | Methyl cholate, Acetic anhydride | High |

| 3 | Mesylation | Diacetylated methyl cholate, Mesyl chloride | High |

| 4 | Azide Substitution | Mesylated intermediate, Sodium azide | High |

| 5 | Reduction | Azide intermediate, 10% Pd/C, Hydrogen | High |

| 6 | Amide Coupling | Amino intermediate, Arachidyl chloride, Base | Good |

| 7 | Hydrolysis | Amide intermediate, NaOH, Methanol | High |

Note: Specific yields for each step are often high, as indicated in the patent literature, though exact percentages can vary based on reaction scale and specific conditions.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the presence of both the cholic acid and arachidic acid moieties and the formation of the amide bond. The chemical shifts of the protons and carbons in the steroid nucleus and the fatty acid chain are compared with known values for bile acids and their conjugates.[2]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition. Tandem mass spectrometry (MS-MS) can be used for structural elucidation by analyzing the fragmentation pattern. A quantitative assay using liquid chromatography-tandem mass spectrometry has been developed for the detection of this compound in biological matrices.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating key signaling pathways involved in lipid metabolism and cellular energy homeostasis.

Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

The primary molecular target of this compound is SCD1, an enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] By inhibiting SCD1, this compound leads to a decrease in the cellular pool of MUFAs and an increase in SFAs. This alteration in the SFA/MUFA ratio has profound effects on cellular processes.

Caption: Inhibition of SCD1 by this compound.

Activation of AMPK and Inhibition of mTOR Signaling

The inhibition of SCD1 by this compound leads to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway.[3][4][5] This signaling cascade plays a central role in regulating cellular energy status and metabolism.

-

AMPK Activation: SCD1 deficiency or inhibition leads to an increase in the AMP/ATP ratio, which is a key activator of AMPK.[5] Activated AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP, like lipogenesis.

-

mTOR Inhibition: Activated AMPK can directly phosphorylate and inhibit components of the mTORC1 complex, a central regulator of cell growth and proliferation. Inhibition of mTORC1 further suppresses lipogenesis and promotes autophagy.

Caption: this compound's effect on AMPK/mTOR.

Experimental Workflows

The synthesis and analysis of this compound, along with the investigation of its biological activity, follow a structured workflow.

Caption: Experimental workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of therapeutics for metabolic liver diseases. Its well-defined synthesis and clear mechanism of action, centered on the inhibition of SCD1 and subsequent modulation of the AMPK and mTOR pathways, provide a solid foundation for further research and clinical development. This technical guide offers a detailed overview of the essential knowledge required for scientists and researchers to work with and understand this promising molecule. The provided experimental insights and pathway diagrams serve as valuable resources for the ongoing efforts to harness the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. SCD1 regulates the AMPK/SIRT1 pathway and histone acetylation through changes in adenine nucleotide metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Icomidocholic Acid: An In-Depth Technical Guide to its Mechanism of Action as an SCD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icomidocholic acid, also known as Aramchol, is a first-in-class, orally active, partial inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). It is a synthetic fatty acid-bile acid conjugate, designed to modulate hepatic lipid metabolism. SCD1 is a critical enzyme in the lipogenesis pathway, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Upregulation of SCD1 is implicated in the pathogenesis of various metabolic diseases, including non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as an SCD1 inhibitor, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: SCD1 Inhibition

This compound exerts its primary therapeutic effect by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a reduction in the synthesis of MUFAs, such as oleic acid and palmitoleic acid, from their saturated precursors, stearic acid and palmitic acid, respectively. The consequence of this inhibition is a shift in the cellular lipid profile, with a decrease in MUFAs and a relative increase in SFAs. This alteration in the SFA/MUFA ratio has profound effects on cellular processes, including lipid storage, membrane fluidity, and signaling pathways, ultimately leading to the amelioration of NASH-related pathologies.

Quantitative Data on SCD1 Inhibition

The interaction of this compound with SCD1 has been characterized through molecular docking studies and its activity has been assessed in various preclinical models.

| Parameter | Value | Reference |

| Binding Affinity | ||

| Docking Score | -8.68 kcal/mol | [cite: ] |

| Inhibition Constant (Ki) | 427.02 nM | [cite: ] |

| Preclinical Efficacy (in Hepatic Stellate Cells) | ||

| Reduction in SCD1 mRNA (10 µM this compound) | Significant | [1][2] |

| Reduction in SCD1 Protein (10 µM this compound) | Significant | [1][2] |

| Reduction in Collagen Type 1 Alpha 1 (COL1A1) mRNA (10 µM this compound) | Significant | [1][2] |

| Reduction in Alpha-Smooth Muscle Actin (ACTA2) mRNA (10 µM this compound) | Significant | [1][2] |

Downstream Signaling Pathways

The inhibition of SCD1 by this compound initiates a cascade of downstream molecular events that contribute to its anti-steatotic, anti-inflammatory, and anti-fibrotic properties. A key signaling pathway modulated by this compound is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway.

Modulation of PPARγ Signaling

Preclinical studies have demonstrated that this compound upregulates the expression of PPARγ in hepatic stellate cells (HSCs).[1][2] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Its activation in HSCs is associated with an anti-fibrotic effect. The upregulation of PPARγ by this compound, concomitant with SCD1 inhibition, suggests a dual mechanism of action in combating liver fibrosis.

Experimental Protocols

To facilitate further research and validation, this section provides a detailed, representative methodology for assessing the inhibitory effect of a compound like this compound on SCD1 enzymatic activity.

In Vitro SCD1 Enzyme Activity Assay (Radiolabeled Substrate Method)

Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting SCD1 enzyme activity by measuring the conversion of a radiolabeled saturated fatty acid to its monounsaturated product.

Materials:

-

Microsomes from cells overexpressing SCD1 (e.g., liver microsomes from a relevant animal model or recombinant human SCD1).

-

Radiolabeled substrate: [14C]-Stearoyl-CoA.

-

Cofactor: NADPH.

-

Assay Buffer: Phosphate buffer (pH 7.4).

-

Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Quenching Solution: 10% KOH in 80% ethanol.

-

Scintillation fluid and scintillation counter.

-

Thin-Layer Chromatography (TLC) plates and developing solvent system (e.g., hexane:diethyl ether:acetic acid).

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, NADPH, and assay buffer in microcentrifuge tubes.

-

Compound Incubation: Add varying concentrations of the test compound (this compound) or vehicle control (DMSO) to the reaction mixture. Pre-incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [14C]-Stearoyl-CoA, to the reaction mixture.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20 minutes) with gentle shaking.

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Saponification: Saponify the lipids by heating the samples at 60-70°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.

-

Extraction: After cooling, acidify the mixture with an acid (e.g., HCl) and extract the fatty acids using an organic solvent like hexane.

-

Separation: Concentrate the organic phase and spot the extracted fatty acids onto a TLC plate. Separate the saturated and monounsaturated fatty acids using an appropriate solvent system.

-

Quantification: Visualize the fatty acid spots (e.g., with iodine vapor) and scrape the corresponding spots for the substrate ([14C]-stearic acid) and product ([14C]-oleic acid) into separate scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of conversion of stearic acid to oleic acid for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a targeted therapeutic approach for NASH by directly inhibiting SCD1, a key enzyme in hepatic lipogenesis. Its mechanism of action is characterized by the modulation of cellular lipid composition and the induction of the anti-fibrotic PPARγ signaling pathway. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working on SCD1 inhibitors and novel therapies for metabolic diseases. Further investigation into the intricate downstream effects of this compound will continue to elucidate its full therapeutic potential.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of Icomidocholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icomidocholic acid, also known as Aramchol, is a first-in-class, liver-targeted synthetic fatty acid-bile acid conjugate. It is under investigation as a therapeutic agent for nonalcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the core downstream signaling pathways of this compound, presenting quantitative data from clinical studies, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Mechanism of Action: SCD1 Inhibition

The primary mechanism of action of this compound is the partial and liver-targeted inhibition of Stearoyl-CoA Desaturase 1 (SCD1)[1][2]. SCD1 is a crucial enzyme in hepatic lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD1, this compound modulates hepatic lipid metabolism, which is a key factor in the pathogenesis of NASH.

Downstream Signaling Cascades

Inhibition of SCD1 by this compound initiates a cascade of downstream signaling events, primarily involving the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway. Furthermore, this compound has been shown to influence the trans-sulfuration pathway, contributing to its therapeutic effects.

SCD1 Inhibition Pathway

This compound's inhibition of SCD1 leads to a decrease in the synthesis of MUFAs from SFAs. This alteration in the fatty acid pool within hepatocytes triggers a metabolic shift from lipogenesis towards fatty acid oxidation.

AMPK Activation Pathway

The alteration in the intracellular AMP:ATP ratio resulting from reduced lipogenesis and increased fatty acid oxidation leads to the activation of AMPK, a central regulator of cellular energy homeostasis. Activated AMPK further promotes catabolic pathways while inhibiting anabolic processes.

References

The Indirect Influence of Icomidocholic Acid on PPARG Gene Upregulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icomidocholic acid (INT-767), a potent dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), is under investigation for its therapeutic potential in metabolic and inflammatory diseases. While direct evidence of this compound upregulating the Peroxisome Proliferator-Activated Receptor Gamma (PPARG) gene is not yet established, a compelling body of research points towards an indirect mechanism of action. This technical guide explores the scientific basis for the proposed indirect upregulation of PPARG by this compound, primarily through its potent activation of FXR. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from relevant studies, and detailed experimental protocols to facilitate further research in this area.

Introduction

This compound, also known as INT-767, is a semi-synthetic bile acid analogue with high agonist activity for both FXR and TGR5. Its therapeutic potential is being explored in a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. The PPARG gene encodes for the PPARγ nuclear receptor, a master regulator of adipogenesis, lipid metabolism, and inflammation. Upregulation of PPARG is a key therapeutic strategy for improving insulin (B600854) sensitivity and reducing inflammation.

While this compound's direct interaction with PPARG has not been demonstrated, its potent activation of FXR provides a strong rationale for an indirect regulatory role. Research has uncovered a significant cross-talk between the FXR and PPARG signaling pathways, suggesting that activation of FXR can lead to a subsequent increase in PPARG gene expression. This guide will delve into the evidence supporting this hypothesis.

Quantitative Data on FXR-Mediated PPARG Upregulation

The primary evidence for the indirect effect of this compound on PPARG stems from studies on other FXR agonists. A key study demonstrated that treatment of hepatic stellate cells (HSCs) with a synthetic FXR agonist, 6-ethyl chenodeoxycholic acid (6-ECDCA), resulted in a significant upregulation of PPARG mRNA.

| Agonist | Cell Type | Fold Increase in PPARG mRNA | Reference |

| 6-ethyl chenodeoxycholic acid (6-ECDCA) | Hepatic Stellate Cells | ~40-fold |

This compound (INT-767) is a significantly more potent FXR agonist than 6-ECDCA, with a reported EC50 of approximately 30 nM[1][2]. This suggests that this compound could potentially induce a similar or even more pronounced upregulation of PPARG in relevant cell types.

| Compound | Target | EC50 | Reference |

| This compound (INT-767) | FXR | ~30 nM | [1][2] |

Experimental Protocols

To investigate the indirect effect of this compound on PPARG gene expression, researchers can utilize the following detailed experimental protocols, adapted from established methodologies.

Isolation and Culture of Primary Hepatic Stellate Cells (HSCs)

This protocol is essential for obtaining the primary cell type in which FXR-mediated PPARG upregulation has been observed.

-

Liver Perfusion and Digestion:

-

Anesthetize the experimental animal (e.g., rat or mouse) following approved institutional guidelines.

-

Perform a laparotomy to expose the portal vein.

-

Cannulate the portal vein and initiate perfusion with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EGTA) to flush out the blood.

-

Switch to a perfusion buffer containing collagenase and pronase to digest the liver tissue.

-

-

Cell Isolation:

-

Excise the digested liver and gently mince it in a sterile dish.

-

Filter the cell suspension through a series of sterile gauze and cell strainers to remove undigested tissue.

-

Centrifuge the cell suspension to pellet the hepatocytes. The supernatant will contain the non-parenchymal cells, including HSCs.

-

-

HSC Enrichment using Density Gradient Centrifugation:

-

Resuspend the non-parenchymal cell pellet in a suitable medium.

-

Carefully layer the cell suspension onto a density gradient medium (e.g., Nycodenz or OptiPrep).

-

Centrifuge at a low speed without brake. HSCs will form a distinct layer at the interface of the medium and the density gradient.

-

Carefully collect the HSC layer.

-

-

Cell Culture:

-

Wash the isolated HSCs with culture medium (e.g., DMEM with 10% FBS and antibiotics).

-

Plate the cells on collagen-coated culture dishes.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Allow the cells to adhere and grow to the desired confluency before treatment.

-

Treatment of HSCs with this compound

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Cell Treatment:

-

Once HSCs have reached the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing the desired concentration of this compound.

-

Include a vehicle control group treated with the same concentration of the solvent used to dissolve the this compound.

-

Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours) to assess the temporal effects on gene expression.

-

RNA Extraction and Quantitative Real-Time PCR (qPCR)

-

RNA Extraction:

-

After the treatment period, wash the HSCs with PBS.

-

Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Homogenize the lysate and proceed with RNA extraction according to the manufacturer's instructions. This typically involves steps of binding the RNA to a silica (B1680970) membrane, washing, and elution.

-

-

RNA Quantification and Quality Control:

-

Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by gel electrophoresis or using an automated system like the Agilent Bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.

-

-

Quantitative Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the PPARG gene and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.

-

Primer Design: Design or obtain validated primers for the target gene (PPARG) and the housekeeping gene. Example primer sequences can be found in public databases or literature.

-

Human PPARG Forward Primer: 5'-GCTGGCCTCCTTGATGAAT-3'

-

Human PPARG Reverse Primer: 5'-GGTGGGGATAAACTCTGGAGA-3'

-

Human GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

Human GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in PPARG gene expression in the this compound-treated samples compared to the vehicle-treated controls.

-

Signaling Pathways and Visualizations

The proposed mechanism for the indirect upregulation of PPARG by this compound involves the activation of FXR, which then acts as a transcription factor to increase the expression of the PPARG gene.

Experimental Workflow for Investigating this compound's Effect on PPARG

The following diagram illustrates the key steps in the experimental process to determine the impact of this compound on PPARG gene expression.

Caption: Experimental workflow for assessing this compound's impact on PPARG gene expression.

Proposed Signaling Pathway for FXR-Mediated PPARG Upregulation

This diagram illustrates the hypothesized signaling cascade where this compound, through FXR activation, leads to the upregulation of the PPARG gene.

Caption: Proposed signaling pathway of this compound-induced PPARG upregulation via FXR.

Safety and Toxicology of this compound

Preclinical studies have provided initial safety data for this compound (INT-767). In these studies, the compound has been shown to be generally well-tolerated at therapeutic doses. Key findings include:

-

Cytotoxicity: No significant cytotoxic effects have been observed in various cell lines at concentrations relevant for its agonist activity[1].

-

Genotoxicity: Comprehensive genotoxicity studies would be required for clinical development, but initial assessments have not raised significant concerns.

-

General Toxicology: In vivo studies in rodent models have shown a favorable safety profile, with no major adverse effects reported at doses that demonstrated efficacy[3].

It is important to note that this is an area of ongoing research, and more comprehensive toxicology studies will be necessary as this compound progresses through clinical trials.

Conclusion

While direct evidence is still emerging, the potent FXR agonism of this compound provides a strong scientific rationale for its indirect upregulation of the PPARG gene. The cross-talk between the FXR and PPARG signaling pathways presents a novel avenue for therapeutic intervention in metabolic and inflammatory diseases. The quantitative data from studies on other FXR agonists, combined with the high potency of this compound, supports the hypothesis of a significant impact on PPARG expression. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this promising therapeutic mechanism. Continued research into the intricate signaling networks governed by nuclear receptors like FXR and PPARG will be crucial for the development of next-generation therapies for a range of complex diseases.

References

- 1. Seven Steps to Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Culture of Hepatic Stellate Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. INT-767—A Dual Farnesoid-X Receptor (FXR) and Takeda G Protein-Coupled Receptor-5 (TGR5) Agonist Improves Survival in Rats and Attenuates Intestinal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

Icomidocholic Acid: A Novel Modulator of the Transsulfuration Pathway for Therapeutic Intervention in Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Icomidocholic acid (formerly Aramchol), a first-in-class stearoyl-CoA desaturase 1 (SCD1) modulator, is emerging as a promising therapeutic agent for non-alcoholic steatohepatitis (NASH) and liver fibrosis. Beyond its primary mechanism of action in lipid metabolism, preclinical evidence reveals a significant and previously underappreciated role for this compound in modulating the transsulfuration metabolic pathway. This pathway is critical for the synthesis of cysteine, the potent intracellular antioxidant glutathione (B108866) (GSH), and other vital sulfur-containing molecules. This technical guide provides a comprehensive overview of the interaction between this compound and the transsulfuration pathway, presenting key preclinical data, detailed experimental methodologies, and a mechanistic framework for its action. The information presented herein is intended to support further research and drug development efforts targeting metabolic and inflammatory liver diseases.

Introduction to the Transsulfuration Pathway

The transsulfuration pathway is a central metabolic route that converts homocysteine to cysteine, playing a crucial role in sulfur metabolism and cellular redox homeostasis.[1][2] This pathway is primarily active in the liver and kidneys. The two key enzymes governing this pathway are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[3]

The pathway begins with the condensation of homocysteine and serine to form cystathionine, a reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme CBS.[4] Subsequently, CSE, also a PLP-dependent enzyme, cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[1] The cysteine produced can then be utilized for the synthesis of proteins, taurine, and, most notably, glutathione (GSH), a critical antioxidant that protects cells from oxidative damage.[2] Dysregulation of the transsulfuration pathway is implicated in various pathological conditions, including liver diseases.[3][5]

This compound: Mechanism of Action and Therapeutic Potential

This compound is a synthetic fatty acid-bile acid conjugate that acts as a partial inhibitor of stearoyl-CoA desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipogenesis, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[6] By inhibiting SCD1, this compound reduces hepatic lipid accumulation and has demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models of NASH and in clinical trials.[2][7]

This compound's Impact on the Transsulfuration Pathway: Preclinical Evidence

A pivotal preclinical study by Iruarrizaga-Lejarreta et al. (2017) in a methionine- and choline-deficient (MCD) diet mouse model of NASH provided the first direct evidence of this compound's influence on the transsulfuration pathway.[2][3]

Modulation of Transsulfuration Pathway Metabolites and Enzymes

In this study, this compound administration (5 mg/kg/day for the last 2 weeks of a 4-week MCD diet) demonstrated a significant impact on key components of the transsulfuration pathway.[2][3]

Table 1: Effect of this compound on Hepatic Transsulfuration Pathway Components in a NASH Mouse Model

| Analyte | 0.1MCD Diet (Vehicle) | 0.1MCD Diet + this compound | Fold Change (log2) vs. Normal Diet (Vehicle) | Fold Change (log2) vs. Normal Diet (this compound) |

| Proteins | ||||

| Cystathionine β-synthase (CBS) | Reduced | Not explicitly stated | -0.5 | Not explicitly stated |

| Glutamate-cysteine ligase catalytic subunit (GCLC) | Increased | Not explicitly stated | 1.0 | Not explicitly stated |

| Glutathione synthetase (GS) | Increased | Not explicitly stated | 1.0 | Not explicitly stated |

| Metabolites | ||||

| Cystathionine | Reduced | Increased | -1.0 | -0.5 |

| Glutathione (GSH) | Reduced | Increased | -1.0 | -0.5 |

| Glutathione disulfide (GSSG) | Increased | Reduced | 0.5 | 0.0 |

| GSH/GSSG Ratio | Reduced | Increased | Not explicitly stated | Not explicitly stated |

Data adapted from Iruarrizaga-Lejarreta et al., 2017.[3] The study reported log2 fold changes relative to mice on a normal diet. The direction of change with this compound treatment is indicated as "Increased" or "Reduced" based on the graphical data presented in the publication.

These findings indicate that this compound treatment in a NASH model leads to an increased flux through the transsulfuration pathway, resulting in the replenishment of the depleted glutathione pool and a restoration of the cellular redox balance.[2][3]

Proposed Mechanistic Link: SCD1 Inhibition and Nrf2 Activation

While the precise mechanism by which SCD1 inhibition by this compound enhances transsulfuration flux is still under investigation, a plausible link involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcriptional upregulation of genes involved in glutathione synthesis, including the catalytic subunit of glutamate-cysteine ligase (GCLC).[8]

Recent studies have shown that SCD1 inhibition can lead to the activation of the AKT-Nrf2 pathway.[1][2] The inhibition of SCD1 alters cellular lipid metabolism, potentially leading to a state of mild oxidative stress that in turn activates Nrf2 as a compensatory protective mechanism. This this compound-induced Nrf2 activation would then drive the expression of enzymes required for glutathione synthesis, thereby increasing the flux through the transsulfuration pathway to provide the necessary cysteine precursor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. SCD1 Inhibition Blocks the AKT-NRF2-SLC7A11 Pathway to Induce Lipid Metabolism Remodeling and Ferroptosis Priming in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "Rapid Determination of Reduced and Oxidized Glutathione Levels Using a" by Imam H. Shaik and Reza Mehvar [digitalcommons.chapman.edu]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease | Semantic Scholar [semanticscholar.org]

- 7. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NRF2 in Liver Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Icomidocholic Acid: A Metabolomic Perspective on its Therapeutic Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Icomidocholic acid, also known as Aramchol, is a synthetic fatty acid-bile acid conjugate that has emerged as a promising therapeutic agent for non-alcoholic steatohepatitis (NASH). As a first-in-class, liver-targeted partial inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), its mechanism of action is centered on the modulation of lipid metabolism. This technical guide provides a comprehensive overview of the metabolomic studies related to the effects of this compound, offering insights for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a conjugate of cholic acid and arachidic acid.[1] Its primary target is SCD1, a key enzyme in the endoplasmic reticulum responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2] By partially inhibiting SCD1, this compound reduces the synthesis of MUFAs, leading to an accumulation of SFAs.[2] This alteration in the SFA/MUFA ratio has profound effects on cellular functions and metabolic processes, including a decrease in the synthesis of triglycerides and other fatty acid esters.[1] This ultimately results in reduced liver fat and an improvement in insulin (B600854) resistance.[1]

Quantitative Metabolomic and Biomarker Data

Clinical and pre-clinical studies have provided quantitative data on the effects of this compound (Aramchol) on various metabolic and fibrotic biomarkers. The following tables summarize key findings from these studies.

Table 1: Effects of this compound (Aramchol) on Liver Fibrosis and Histology in NASH Patients

| Parameter | Treatment Group | Result | Study |

| Fibrosis Improvement (≥1 stage) | Aramchol 300 mg BID | 60.0% of patients showed improvement | ARMOR Study Open-Label Part[3] |

| NASH Resolution without worsening of fibrosis | Aramchol 600 mg | 16.7% of patients | Phase 2b Trial[4] |

| Fibrosis Improvement by ≥1 stage without worsening NASH | Aramchol 600 mg | 29.5% of patients | Phase 2b Trial[4] |

Table 2: Effects of this compound (Aramchol) on Liver Enzymes and Fibrosis Markers

| Biomarker | Treatment Group | Change from Baseline | Study |

| Alanine Aminotransferase (ALT) | Aramchol 300 mg BID | Significant reduction | ARMOR Study Open-Label Part[3] |

| Aspartate Aminotransferase (AST) | Aramchol 300 mg BID | Significant reduction | ARMOR Study Open-Label Part[3] |

| Fibrosis-4 (Fib-4) Index | Aramchol 300 mg BID | Significant reduction | ARMOR Study Open-Label Part[3] |

| Procollagen 3 N-terminal Propeptide (ProC-3) | Aramchol 300 mg BID | Significant reduction | ARMOR Study Open-Label Part[3] |

| Alanine Aminotransferase (ALT) | Aramchol 600 mg | Placebo-corrected decrease of -29.1 IU/l | Phase 2b Trial[4] |

Table 3: Pre-clinical Metabolomic Changes in a Mouse Model of NASH Treated with this compound (Aramchol)

| Metabolite/Ratio | Condition | Observation | Study |

| S-adenosylmethionine (SAMe) | 0.1MCD diet-fed mice | Reduced hepatic levels | [5] |

| S-adenosylhomocysteine (SAH) | 0.1MCD diet-fed mice | Increased hepatic levels | [5] |

| SAMe/SAH ratio | 0.1MCD diet-fed mice | Reduction | [5] |

| Glutathione (GSH) | 0.1MCD diet-fed mice | Reduction in hepatic concentration | [5] |

| Oxidized Glutathione (GSSG) | 0.1MCD diet-fed mice | Increase in hepatic concentration | [5] |

| GSH/GSSG ratio | 0.1MCD diet-fed mice | Reduction | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline methodologies employed in studies investigating the effects of this compound.

Liver Metabolomics in a Mouse Model of NASH

This protocol is based on the methodology described in the study by Iruarrizaga-Lejarreta et al. (2017).[5]

1. Animal Model:

-

Male C57BL/6J mice are fed a methionine- and choline-deficient (MCD) diet containing 0.1% methionine (0.1MCD) for 4 weeks to induce steatohepatitis and fibrosis.

-

A control group receives a standard diet.

-

For treatment, 0.1MCD-fed mice are administered this compound (5 mg/kg/day) via oral gavage for the final 2 weeks of the diet regimen.

2. Sample Collection and Preparation:

-

At the end of the study period, mice are euthanized, and liver and serum samples are collected.

-

For metabolomic analysis, liver tissue is snap-frozen in liquid nitrogen and stored at -80°C until processing.

-

For protein precipitation, methanol (B129727) is added to a weighed portion of liver tissue (e.g., 15 mg).

-

The samples are homogenized using a bead-based homogenizer (e.g., Precellys 24).

-

Following homogenization, samples are centrifuged at 18,000 x g for 10 minutes at 4°C to pellet proteins.

-

The supernatant containing the metabolites is collected for analysis.

3. Metabolomic Analysis:

-

A semi-quantitative analysis is performed using an ultra-high performance liquid chromatography (UHPLC) system coupled to a time-of-flight mass spectrometer (TOF-MS).

-

Hydrophilic interaction liquid chromatography (HILIC) is suitable for the separation of polar metabolites.

-

Mass spectral data is acquired in both positive and negative ionization modes.

-

Data processing involves peak extraction, alignment, and normalization using software such as MZmine or XCMS.

-

Metabolite identification is performed by comparing the accurate mass and retention time to a reference library of standards.

Clinical Trial Protocol for Evaluating this compound in NASH Patients (ARMOR Study)

This protocol is a summary of the design for the ARMOR clinical trial (NCT04104321).[6][7]

1. Study Design:

-

A Phase 3, multinational, multicenter, randomized, double-blind, placebo-controlled clinical study.[6]

-

The study includes an open-label part to evaluate safety, pharmacokinetics, and treatment response kinetics.[6]

-

Subjects are adults with biopsy-confirmed NASH and fibrosis stages F1-F3.[7]

2. Treatment:

-

In the open-label part, all subjects receive this compound 300mg twice daily (BID).[7]

-

In the double-blind part, subjects are randomized to receive either this compound 300mg BID or a matching placebo.[7]

3. Assessments:

-

Primary Endpoints: The primary objectives are to evaluate the effect of this compound compared to placebo on NASH resolution without worsening of fibrosis and fibrosis improvement of at least one stage without worsening of NASH.[7]

-

Histological Assessment: Liver biopsies are collected at baseline and at various time points during the study (e.g., 24, 48, and 72 weeks in the open-label part).[7]

-

Non-Invasive Tests (NITs): A panel of NITs are used to assess liver health, including FibroScan, and serum biomarkers such as ProC-3 and the ELF score.[6]

-

Metabolomics: Blood samples for metabolomics analysis are collected at screening and at specified follow-up visits.[8]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

References

- 1. Unraveling Hepatic Metabolomic Profiles and Morphological Outcomes in a Hybrid Model of NASH in Different Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. emjreviews.com [emjreviews.com]

- 4. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of aramchol in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. galmedpharma.investorroom.com [galmedpharma.investorroom.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Proteomics Analysis of Cellular Response to Icomidocholic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icomidocholic acid is a synthetic bile acid derivative with potential therapeutic applications. Understanding its mechanism of action at the molecular level is crucial for its development as a drug candidate. Proteomics, the large-scale study of proteins, offers a powerful approach to elucidate the cellular response to new chemical entities. By quantifying changes in the proteome upon treatment with this compound, researchers can identify target proteins, map affected signaling pathways, and uncover potential off-target effects.

This technical guide provides a comprehensive overview of the methodologies and expected outcomes of a proteomics study on the cellular response to this compound. While specific proteomics data for this compound is not yet publicly available, this document outlines a robust experimental framework and anticipates potential findings based on the known mechanisms of similar bile acid derivatives, such as farnesoid X receptor (FXR) agonists.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the structure of this compound and the known mechanisms of similar bile acid analogs like obeticholic acid, it is hypothesized to act as a potent agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR by a ligand like this compound is expected to initiate a cascade of transcriptional events that modulate various metabolic pathways.

The binding of this compound to FXR is anticipated to induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby activating their transcription.

Key downstream effects of FXR activation include the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2] This negative feedback loop is a critical mechanism for maintaining bile acid homeostasis. Furthermore, FXR activation is known to influence lipid metabolism by regulating genes involved in fatty acid synthesis and transport.

References

The Role of Icomidocholic Acid in Mitigating Hepatic Steatosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), represent a significant and growing global health burden. A key pathological feature of these conditions is the accumulation of fat in the liver (hepatic steatosis), which can lead to inflammation, fibrosis, cirrhosis, and hepatocellular carcinoma. Icomidocholic acid (also known as Aramchol), a novel synthetic fatty acid-bile acid conjugate, has emerged as a promising therapeutic agent for the treatment of NASH by targeting the underlying metabolic dysregulation. This technical guide provides an in-depth overview of the role of this compound in reducing liver fat content, detailing its mechanism of action, summarizing quantitative data from clinical trials, and outlining key experimental protocols.

Introduction

This compound is a first-in-class, liver-targeted modulator of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in hepatic lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), a key step in the synthesis of triglycerides. By partially inhibiting SCD1, this compound aims to reduce the production and accumulation of triglycerides in the liver, thereby alleviating steatosis and its downstream consequences.

Mechanism of Action: SCD1 Modulation

This compound's primary mechanism of action is the partial and reversible inhibition of hepatic SCD1. This modulation of SCD1 activity leads to a cascade of beneficial effects on liver metabolism:

-

Reduced de novo lipogenesis: By inhibiting the conversion of SFAs to MUFAs, this compound decreases the substrate availability for triglyceride synthesis.

-

Increased fatty acid β-oxidation: The alteration in the SFA/MUFA ratio is believed to promote the mitochondrial oxidation of fatty acids, further reducing the lipid burden on hepatocytes.

-

Improved insulin (B600854) sensitivity: Preclinical studies suggest that modulation of hepatic lipid composition by this compound may lead to improved insulin signaling.

The targeted and partial inhibition of SCD1 by this compound is a key characteristic, potentially avoiding the adverse effects associated with complete systemic SCD1 inhibition.

Signaling Pathway of this compound (Aramchol) Action

Mechanism of this compound in Hepatocytes.

Quantitative Data from Clinical Trials

The efficacy of this compound in reducing liver fat and improving histological markers of NASH has been evaluated in several clinical trials. The following tables summarize key quantitative data from the Phase IIb ARREST trial and the Phase III ARMOR trial.

Table 1: Efficacy of this compound in the ARREST Trial (52 Weeks)

| Endpoint | Placebo (n=48) | Aramchol 400 mg (n=101) | Aramchol 600 mg (n=98) |

| NASH Resolution without Worsening of Fibrosis | 5.0% | 11.9% | 16.7% |

| Fibrosis Improvement by ≥1 Stage without Worsening of NASH | 17.5% | 21.8% | 29.5% |

| Mean Relative Change in Liver Fat (MRS) | -6.4% | -10.2% | -14.3% |

Data sourced from the ARREST clinical trial publications.

Table 2: Fibrosis Improvement in the Open-Label Part of the ARMOR Study

| Duration of Treatment | Fibrosis Improvement (NASH CRN) | Fibrosis Improvement (Ranked Assessment) |

| ≥ 48 weeks | 39% | 61% |

Data from the open-label part of the ARMOR study, highlighting the anti-fibrotic potential with longer treatment duration.

Experimental Protocols

This section details the methodologies employed in the clinical evaluation of this compound.

Clinical Trial Design and Patient Population

The ARREST and ARMOR trials were multicenter, randomized, double-blind, placebo-controlled studies.

-

Inclusion Criteria:

-

Adults (18-75 years) with biopsy-confirmed NASH.

-

NAFLD Activity Score (NAS) ≥ 4, with a score of at least 1 in each component (steatosis, lobular inflammation, and hepatocyte ballooning).

-

Fibrosis stage F1-F3.

-

-

Exclusion Criteria:

-

Cirrhosis (fibrosis stage F4).

-

Other causes of chronic liver disease.

-

Significant alcohol consumption.

-

Liver Fat Quantification: MRI-PDFF

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive method used to quantify hepatic steatosis.

-

Principle: MRI-PDFF measures the fraction of mobile protons bound to triglycerides within a given voxel of tissue, providing a quantitative measure of fat content.

-

Image Acquisition:

-

Subjects are scanned using a 1.5T or 3.0T MRI scanner.

-

A 3D spoiled gradient-echo sequence with multiple echoes is used to acquire images of the entire liver during a single breath-hold.

-

This technique allows for the separation of water and fat signals.

-

-

Data Analysis:

-

Specialized software is used to generate PDFF maps of the liver.

-

Regions of interest (ROIs) are drawn in multiple liver segments to calculate the mean liver PDFF.

-

Histological Assessment of Liver Biopsy

Liver biopsies are the gold standard for diagnosing and staging NASH and fibrosis.

-

Procedure: A percutaneous liver biopsy is performed to obtain a tissue sample.

-

Staining: Samples are typically stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Masson's trichrome or Sirius red for staging of fibrosis.

-

Scoring Systems:

-

NAFLD Activity Score (NAS): A composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A score ≥ 4 is a common inclusion criterion for NASH trials.

-

Fibrosis Staging: Scored from F0 (no fibrosis) to F4 (cirrhosis).

-

Steatosis, Activity, Fibrosis (SAF) Score: An alternative scoring system that separately evaluates steatosis, activity (inflammation and ballooning), and fibrosis.

-

Preclinical Animal Models

-

Methionine and Choline Deficient (MCD) Diet Model: This model is commonly used to induce NASH in rodents. The diet leads to hepatic steatosis, inflammation, and fibrosis.[1]

-

High-Fat Diet (HFD) Models: These models more closely mimic the metabolic syndrome associated with human NASH.

SCD1 Activity Assay

-

Principle: Measurement of the conversion of a labeled saturated fatty acid substrate (e.g., deuterated stearate) to its monounsaturated product.

-

Methodology:

-

Hepatocytes or liver microsomes are incubated with the labeled substrate in the presence or absence of the test compound (this compound).

-

Lipids are extracted from the cells or microsomes.

-

The ratio of the labeled monounsaturated product to the labeled saturated substrate is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Experimental Workflow for a Clinical Trial of this compound

Clinical Trial Workflow for this compound.

Conclusion

This compound represents a targeted therapeutic approach for NASH by modulating the key lipogenic enzyme SCD1. Clinical trial data have demonstrated its potential to reduce liver fat content and improve histological features of NASH, including fibrosis. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising therapeutic agent. Further research and ongoing clinical trials will be crucial in fully elucidating the long-term efficacy and safety of this compound for the treatment of NASH.

References

Foundational Research on Aramchol for NAFLD and NASH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), represent a significant and growing global health burden. The pathogenesis of NASH is complex, involving metabolic dysregulation, inflammation, and fibrosis, ultimately leading to an increased risk of cirrhosis, hepatocellular carcinoma, and liver-related mortality. Aramchol (arachidyl amido cholanoic acid) is a novel, synthetic fatty acid-bile acid conjugate in clinical development for the treatment of NASH. This technical guide provides an in-depth overview of the foundational preclinical and clinical research on Aramchol, focusing on its mechanism of action, experimental validation, and key efficacy data.

Mechanism of Action: Targeting Stearoyl-CoA Desaturase 1 (SCD1)

Aramchol's primary mechanism of action is the partial and liver-targeted inhibition of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is a critical enzyme in hepatic lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2] This enzymatic step is a rate-limiting factor in the synthesis of triglycerides and other complex lipids. By downregulating SCD1 activity, Aramchol initiates a cascade of beneficial effects on the key pathologies of NASH: steatosis, inflammation, and fibrosis.[4][5]

The inhibition of SCD1 by Aramchol leads to a decrease in the synthesis of fatty acids and an increase in their β-oxidation within the liver.[2] This dual action reduces the accumulation of lipids in hepatocytes, thereby mitigating steatosis. Furthermore, Aramchol's influence extends to hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. In HSCs, Aramchol downregulates SCD1, leading to a reduction in fibrogenesis.[6][7] Concurrently, Aramchol has been shown to induce the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor with known anti-fibrotic properties.[6][7]

Aramchol's dual mechanism, targeting both the metabolic and fibrotic drivers of NASH, positions it as a promising therapeutic candidate.[4]

References

- 1. Effects of Aramchol in patients with nonalcoholic fatty liver disease (NAFLD). A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. emjreviews.com [emjreviews.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Discovery and Development of Aramchol (Icomidocholic acid): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aramchol, also known as Icomidocholic acid, is a first-in-class, synthetic fatty acid-bile acid conjugate developed for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). It is composed of cholic acid, a primary bile acid, and arachidic acid, a saturated fatty acid, linked by an amide bond. The initial concept for Aramchol, developed by Professor Tuvia Gilat, was to create a molecule that could solubilize biliary cholesterol.[1] However, early preclinical studies revealed its significant efficacy in reducing liver fat, shifting its developmental focus towards metabolic and liver diseases.[1][2] This technical guide provides an in-depth overview of the early discovery, mechanism of action, and development of Aramchol, with a focus on the experimental data and protocols that have defined its therapeutic potential.

Core Mechanism of Action: SCD1 Inhibition

The primary molecular target of Aramchol is Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in hepatic lipogenesis. SCD1 catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids, which are essential components of triglycerides and cholesterol esters. By partially inhibiting SCD1, Aramchol reduces the synthesis of these lipids in the liver, leading to a decrease in steatosis.[3][4] This inhibitory action has been confirmed in both human liver microsomes and animal models, where a reduction in the SCD1 activity marker, the fatty acid ratio 16:1/16:0, was observed following Aramchol treatment.

Preclinical Development

Aramchol's therapeutic potential was first identified in various preclinical animal models of NAFLD and NASH. These studies were crucial in elucidating its mechanism of action and establishing its safety and efficacy profile before moving into clinical trials.

Key Preclinical Model: Methionine and Choline (B1196258) Deficient (MCD) Diet in Mice

A widely used preclinical model to induce NASH and fibrosis in mice involves a methionine and choline deficient (MCD) diet. This model, while not perfectly replicating the metabolic syndrome seen in humans, effectively induces key histological features of NASH, including steatosis, inflammation, and fibrosis.[5][6]

Table 1: Summary of a Preclinical Study of Aramchol in an MCD Mouse Model [7]

| Parameter | Study Design |

| Animal Model | Male C57BL/6J mice |

| Diet | Methionine and Choline Deficient (MCD) diet containing 0.1% methionine to induce NASH. |

| Treatment Groups | 1. Control (normal diet + vehicle) 2. MCD diet + vehicle 3. MCD diet + Aramchol (5 mg/kg/day) |

| Treatment Duration | 4 weeks of MCD diet, with Aramchol or vehicle administered by intragastric gavage for the last 2 weeks. |

| Key Endpoints | - Liver histology (H&E staining) - Liver fibrosis (Sirius Red staining, Collagen Type I alpha 1 [COL1A1] content) - Serum liver enzymes (ALT, AST) - Hepatic lipid metabolism markers |

| Key Findings | - Aramchol administration reduced features of steatohepatitis and fibrosis. - Down-regulated SCD1. - Increased the flux through the transsulfuration pathway, leading to a rise in glutathione (B108866) (GSH). |

Experimental Protocols: Preclinical

-

Sirius Red Staining: Paraffin-embedded liver sections (2–3 µm) are stained with 0.1% Sirius Red in saturated picric acid to visualize collagen fibers.[1] The stained sections are then digitized, and the positive staining is quantified using image analysis software.[1]

-

Immunohistochemistry for α-Smooth Muscle Actin (α-SMA): Snap-frozen liver samples are sectioned (5–10 µm), fixed, and incubated with a primary antibody against α-SMA (a marker of activated hepatic stellate cells), followed by a biotinylated secondary antibody.[1] Positive staining is quantified using image analysis.

-

Hydroxyproline (B1673980) Assay: This biochemical assay quantifies the total collagen content in liver tissue. The principle is based on the measurement of hydroxyproline, an amino acid abundant in collagen.[8] The tissue is hydrolyzed with hydrochloric acid, and the hydroxyproline is oxidized and then reacted with Ehrlich's reagent to produce a colored product that can be measured spectrophotometrically.[8]

Clinical Development

Aramchol has undergone a series of clinical trials to evaluate its safety and efficacy in patients with NAFLD and NASH.

Phase IIa Clinical Trial

A randomized, double-blind, placebo-controlled Phase IIa trial was conducted in 60 patients with biopsy-confirmed NAFLD or NASH.[9][10]

Table 2: Key Data from the Phase IIa Clinical Trial of Aramchol [11]

| Parameter | Placebo | Aramchol (100 mg/day) | Aramchol (300 mg/day) |

| Number of Patients | 20 | 20 | 20 |

| Treatment Duration | 3 months | 3 months | 3 months |

| Primary Endpoint | |||

| Mean Change in Liver Fat Content (NMRS) | +6.39% | -2.89% | -12.57% |

| Key Secondary Endpoints | |||

| Endothelial Function | Trend towards improvement | Trend towards improvement | Trend towards improvement |

| Alanine Aminotransferase (ALT) | Trend towards improvement | Trend towards improvement | Trend towards improvement |

| Adiponectin | Trend towards improvement | Trend towards improvement | Trend towards improvement |

ARREST: Phase IIb Clinical Trial

The ARREST study was a 52-week, multicenter, randomized, double-blind, placebo-controlled Phase IIb trial that enrolled 247 patients with biopsy-confirmed NASH.[12][13][14]

Table 3: Key Data from the ARREST (Phase IIb) Clinical Trial of Aramchol [13]

| Parameter | Placebo | Aramchol (400 mg/day) | Aramchol (600 mg/day) |

| Number of Patients | 48 | 101 | 98 |

| Treatment Duration | 52 weeks | 52 weeks | 52 weeks |

| Primary Endpoint | |||

| Decrease in Hepatic Triglycerides (MRS) | - | - | -3.1% (p=0.066 vs placebo) |

| Key Secondary Endpoints (Histology) | |||

| NASH Resolution without Worsening of Fibrosis | 5% | - | 16.7% |

| Fibrosis Improvement (≥1 stage) without Worsening of NASH | 17.5% | 21.3% | 29.5% |

ARMOR: Phase III Clinical Trial

The ARMOR study is a Phase 3, multinational, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Aramchol in a larger patient population with NASH and fibrosis.[15][16][17][18] The study has two parts: an open-label part to assess kinetics and a registrational double-blind part.[15][16]

Table 4: Design of the ARMOR (Phase III) Clinical Trial [2][15][16][17][18]

| Parameter | Study Design |

| Study Population | Approximately 2000 subjects with NASH and fibrosis stages 2-3, who are overweight or obese and have prediabetes or type 2 diabetes. |

| Treatment Arms | - Aramchol 300mg twice daily (BID) - Placebo |

| Randomization | 2:1 (Aramchol:Placebo) |

| Primary Endpoints (Histology-Based) | - NASH resolution without worsening of liver fibrosis. - At least one stage improvement in liver fibrosis without worsening of NASH. |

| Treatment Duration (Histology-Based Part) | 52 weeks |

| Open-Label Part | 150 subjects randomized to post-baseline liver biopsies at 24, 48, or 72 weeks to evaluate treatment response kinetics. |

Experimental Protocols: Clinical

MRS is a non-invasive technique that can accurately quantify the amount of fat in the liver.[19][20][21]

-

Procedure: The patient lies in an MRI scanner, and a specific volume of interest (voxel) is selected within the liver parenchyma, avoiding major blood vessels. A series of radiofrequency pulses are applied, and the resulting signals from water and fat protons are detected.

-

Data Analysis: The areas under the water and fat peaks in the resulting spectrum are calculated. The liver fat fraction is then determined as the ratio of the fat signal to the total signal (fat + water).[22]

Liver biopsies are considered the gold standard for assessing the severity of NASH and fibrosis. The NASH Clinical Research Network (CRN) has developed a standardized histological scoring system for this purpose.[3][5][23][24][25]

-

Tissue Preparation: Liver biopsy samples are fixed in formalin and embedded in paraffin. Sections are then cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and a connective tissue stain like Masson's trichrome or Sirius Red to visualize fibrosis.

-

Scoring: A pathologist evaluates the stained slides and scores the following features:

-

Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.

-

Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.

-

Hepatocellular Ballooning (0-2): Based on the presence and extent of swollen, injured hepatocytes.

-

Fibrosis (0-4): Staged based on the location and extent of collagen deposition, from no fibrosis (stage 0) to cirrhosis (stage 4).

-

The NAFLD Activity Score (NAS) is the sum of the scores for steatosis, lobular inflammation, and ballooning (ranging from 0 to 8). A NAS of ≥5 is typically considered diagnostic for definite NASH.[3]

Signaling Pathways Modulated by Aramchol

Aramchol's therapeutic effects are mediated through the modulation of several key signaling pathways involved in metabolism and fibrosis.

SCD1 Inhibition and Downstream Effects

The primary mechanism of Aramchol is the inhibition of SCD1. This leads to a reduction in the synthesis of monounsaturated fatty acids, which in turn decreases the formation of triglycerides and cholesterol esters, thereby reducing hepatic steatosis.

Caption: Aramchol inhibits SCD1, reducing the synthesis of monounsaturated fatty acids and subsequently hepatic steatosis.

AMPK and mTOR Pathway Regulation

Aramchol has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (B549165) (mTOR) pathway.[26] AMPK is a key energy sensor that promotes catabolic processes like fatty acid oxidation, while mTOR is involved in anabolic processes, including lipogenesis. The net effect of this regulation is a shift towards increased energy expenditure and reduced lipid synthesis in the liver.

Caption: Aramchol activates AMPK and inhibits mTOR, leading to increased fatty acid oxidation and reduced lipogenesis.

Transsulfuration Pathway and Glutathione Production

Preclinical studies have demonstrated that Aramchol increases the flux through the transsulfuration pathway.[7] This metabolic pathway is crucial for the synthesis of cysteine, a precursor for the antioxidant glutathione (GSH). By enhancing GSH production, Aramchol may help to mitigate oxidative stress, a key driver of liver injury in NASH.

Caption: Aramchol enhances the transsulfuration pathway, increasing glutathione production and reducing oxidative stress.

Experimental Workflow: From Preclinical to Clinical Assessment

The development of Aramchol followed a logical progression from preclinical models to human clinical trials, with a focus on demonstrating its efficacy on key histological and metabolic endpoints.

Caption: The development of Aramchol progressed from preclinical animal models to human clinical trials.

Conclusion

The early discovery and development of Aramchol (this compound) represent a targeted approach to treating NASH by modulating a key enzyme in hepatic lipid metabolism. Preclinical studies in relevant animal models successfully established its mechanism of action and anti-fibrotic potential. Subsequent clinical trials have provided evidence for its safety and efficacy in reducing liver fat and improving histological features of NASH. The ongoing Phase III ARMOR study will be pivotal in determining its ultimate role in the therapeutic landscape for this challenging disease. The comprehensive experimental approach, from detailed histological and biochemical analyses to advanced imaging techniques, has been fundamental to understanding and validating the therapeutic promise of Aramchol.

References

- 1. 4.4. Sirius Red Staining and α-Smooth Muscle Actin Immunohistochemistry [bio-protocol.org]

- 2. Aramchol in NASH Phase 3; Expanded Access [natap.org]

- 3. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. galmedpharma.investorroom.com [galmedpharma.investorroom.com]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of aramchol in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fibrosis-inflammation.com [fibrosis-inflammation.com]

- 9. filecache.investorroom.com [filecache.investorroom.com]

- 10. galmedpharma.com [galmedpharma.com]

- 11. Aramchol shows promise for NAFLD; resveratrol disappoints | MDedge [mdedge.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 15. emjreviews.com [emjreviews.com]

- 16. galmedpharma.investorroom.com [galmedpharma.investorroom.com]

- 17. firstwordpharma.com [firstwordpharma.com]

- 18. Galmed Pharmaceuticals Initiated ARMOR, a Phase 3/4 Registrational Study of Aramchol in Subjects With NASH and Fibrosis [prnewswire.com]

- 19. Magnetic Resonance Spectroscopy of Hepatic Fat from Fundamental to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Magnetic resonance spectroscopy for quantitative analysis of fatty liver disease: a systematic review [rcm.mums.ac.ir]

- 21. researchgate.net [researchgate.net]

- 22. Ultra‐high‐field magnetic resonance spectroscopy in non‐alcoholic fatty liver disease: Novel mechanistic and diagnostic insights of energy metabolism in non‐alcoholic steatohepatitis and advanced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design and validation of a histological scoring system for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Liver Pathology: Steatohepatitis | AASLD [aasld.org]

- 26. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]

Icomidocholic Acid: A Technical Guide to its Impact on Cholesterol Solubilization and Associated Anti-Fibrotic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary